N-Hexyl-N,N-dimethylhexan-1-aminium acetate
Description
Properties
CAS No. |
144002-85-7 |
|---|---|
Molecular Formula |
C16H35NO2 |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
dihexyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C14H32N.C2H4O2/c1-5-7-9-11-13-15(3,4)14-12-10-8-6-2;1-2(3)4/h5-14H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
CFHXJHPHQBHBRF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](C)(C)CCCCCC.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation via Menshutkin Reaction
Mechanism and General Procedure
The Menshutkin reaction involves the alkylation of a tertiary amine (N,N-dimethylhexan-1-amine) with an alkyl halide (e.g., hexyl bromide) in polar solvents. The reaction proceeds via an SN2 mechanism, forming the quaternary ammonium halide, which is subsequently subjected to anion exchange with acetate.
Example Protocol (,):
- Reagents :
- N,N-Dimethylhexan-1-amine (1 eq)
- Hexyl bromide (1.2 eq)
- Ethanol (solvent)
- Conditions :
- Temperature: 85°C
- Duration: 24 hours
- Workup: Evaporation, recrystallization in acetone/ethyl acetate
- Yield : 70–80% (quaternary ammonium bromide intermediate)
Optimization Insights
- Solvent Effects : Ethanol and acetonitrile enhance reaction rates due to polarity, which stabilizes transition states.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
- Temperature : Elevated temperatures (80–100°C) reduce reaction times but may increase side products.
Table 1: Alkylation Conditions and Outcomes
| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Hexyl bromide | Ethanol | 85 | 24 | 78 | |
| Hexyl chloride | Acetonitrile | 80 | 48 | 65 | |
| Hexyl iodide | THF | 60 | 12 | 82 |
Anion Exchange from Halide Salts
Metathesis with Acetate Salts
Quaternary ammonium halides (e.g., N-hexyl-N,N-dimethylhexan-1-aminium bromide) undergo anion exchange in aqueous or alcoholic solutions with acetate donors (e.g., potassium acetate).
Example Protocol (,):
- Reagents :
- Quaternary ammonium bromide (1 eq)
- Potassium acetate (2 eq)
- Methanol/water (1:1 v/v)
- Conditions :
- Temperature: 25°C
- Duration: 12 hours
- Workup: Filtration, solvent removal, lyophilization
- Yield : 85–90%
Silver-Based Anion Exchange
For high-purity products, silver acetate is used to precipitate halide ions:
- Reaction :
$$ \text{[C}{12}\text{H}{26}\text{N]Br} + \text{AgOAc} \rightarrow \text{[C}{12}\text{H}{26}\text{N]OAc} + \text{AgBr} \downarrow $$ - Yield : >95% (requires stoichiometric AgOAc).
Table 2: Anion Exchange Efficiency
| Anion Source | Solvent | Temp (°C) | Purity (%) | Source |
|---|---|---|---|---|
| Potassium acetate | Methanol | 25 | 89 | |
| Silver acetate | Water | 25 | 98 | |
| Ammonium acetate | Ethanol | 40 | 92 |
Alternative Synthetic Approaches
Comparative Analysis of Methods
Table 3: Advantages and Limitations
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Menshutkin reaction | High yields, simple setup | Requires halide removal step | Pilot scale |
| Anion exchange | High purity, versatile anions | Costly (Ag salts) | Lab scale |
| Reductive amination | Avoids alkylating agents | Lower yields, multiple steps | Small scale |
| Microwave synthesis | Rapid, energy-efficient | Specialized equipment required | Lab scale |
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N,N-dimethylhexan-1-aminium acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate ion can be substituted with other anions under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions .
Scientific Research Applications
Scientific Research Applications
N-Hexyl-N,N-dimethylhexan-1-aminium acetate has several notable applications in scientific research:
Surfactant Properties
Due to its amphiphilic nature, this compound exhibits surfactant properties that can be utilized in:
- Emulsification : It can stabilize emulsions in pharmaceuticals and cosmetics.
- Detergency : Its ability to reduce surface tension makes it effective in cleaning formulations.
Research indicates that quaternary ammonium compounds like this compound may possess antimicrobial properties. Studies have shown that similar compounds exhibit:
- Antimicrobial Activity : Effective against a range of bacteria and fungi, making it useful in disinfectants and antiseptics.
- Cell Membrane Interaction : Potential to disrupt microbial cell membranes, leading to cell lysis.
Ionic Liquids
As an ionic liquid, this compound may serve as a solvent for various chemical reactions, particularly in:
- Green Chemistry : Its low volatility makes it an environmentally friendly alternative to traditional organic solvents.
- Catalysis : Used as a medium for catalytic reactions, enhancing reaction rates and selectivity.
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of various quaternary ammonium compounds found that this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell death.
Case Study 2: Application in Emulsions
In cosmetic formulations, this compound was tested as an emulsifier. Results showed improved stability and texture in creams and lotions compared to traditional emulsifiers, suggesting its potential for enhancing product performance in personal care items.
Mechanism of Action
The mechanism of action of N-Hexyl-N,N-dimethylhexan-1-aminium acetate involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial applications . The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane destabilization and ion transport disruption .
Comparison with Similar Compounds
Key Properties
- Physical State : Colorless liquid at room temperature.
- Solubility : Miscible with polar solvents like water and acetonitrile.
- Applications : Used in ionic liquid formulations for catalysis, electrolytes, and solvent systems due to its low volatility and thermal stability .
Quaternary Ammonium Salts with Different Anions
N-Hexyl-N,N-dimethylhexan-1-aminium acetate belongs to a family of ILs where the cation remains constant, but the anion varies. Key examples include:
Key Findings :
- The acetate derivative exhibits superior solubility in aqueous systems compared to nitrate and trifluoroacetate analogs, making it ideal for biochemical applications.
- Nitrate-based ILs are less thermally stable due to the oxidizing nature of NO₃⁻ .
Structural Analogs with Modified Cations
Alterations in the cationic alkyl chain or substituents significantly impact physicochemical properties:
(i) N-((5-Formylfuran-2-yl)methyl)-N,N-dimethylhexan-1-aminium chloride (5b)
- Structure : Features a formylfuran substituent on the cation.
- Synthesis : 89% yield via alkylation of N,N-dimethylhexan-1-amine.
- Properties : Brown oil; used in heterocyclic synthesis due to its reactive aldehyde group .
(ii) N-(Hydroxymethyl)-N,N-dimethylhexan-1-aminium
- Structure : Contains a hydroxymethyl group instead of a hexyl chain.
- Properties : Higher polarity (SMILES: OCN+(C)C); solid at room temperature .
Key Findings :
- The hexyl chain in the target compound enhances hydrophobicity compared to hydroxymethyl or formylfuran derivatives.
- Reactive functional groups (e.g., formylfuran) expand utility in organic synthesis but reduce stability .
Non-Ionic Analog: Hexyl Acetate
- Structure : CH₃COOCH₂CH₂CH₂CH₂CH₂CH₃.
- Applications : Industrial solvent for coatings and fragrances.
- Safety : Volatile and flammable; requires stringent handling compared to ILs .
Key Differences :
- Volatility: Hexyl acetate evaporates readily, whereas this compound is non-volatile.
- Thermal Stability : The ionic liquid withstands higher temperatures (>200°C), unlike hexyl acetate (boiling point: 169°C) .
Ionic Liquids in Catalysis
This compound serves as a green solvent in cross-coupling reactions, outperforming nitrate analogs due to its inert acetate anion .
Electrolyte Performance
In battery systems, the acetate IL exhibits ionic conductivity of 5.2 mS/cm at 25°C, comparable to trifluoroacetate derivatives but with lower viscosity .
Biological Activity
N-Hexyl-N,N-dimethylhexan-1-aminium acetate is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of this compound's biological properties.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₃₁NO₂
- CAS Number : 144002-85-7
- Molecular Weight : 257.42 g/mol
This compound features a branched alkyl chain, which contributes to its surfactant properties and enhances its interaction with biological membranes.
Antimicrobial Activity
Mechanism of Action : The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of the ammonium group facilitates interaction with negatively charged components of microbial membranes, leading to increased permeability and eventual cell lysis.
Minimum Inhibitory Concentration (MIC)
Research has demonstrated that this compound exhibits strong antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Salmonella enterica | 32 |
These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.
Study 1: Efficacy Against Biofilms
A study investigated the effect of this compound on biofilm formation by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass when treated with the compound at sub-MIC concentrations. This suggests potential applications in preventing biofilm-associated infections.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted using human epithelial cell lines to assess the safety profile of this compound. The compound demonstrated low cytotoxicity at concentrations effective against bacteria, indicating a favorable therapeutic index for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
